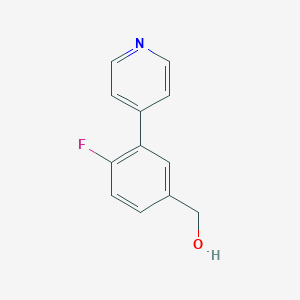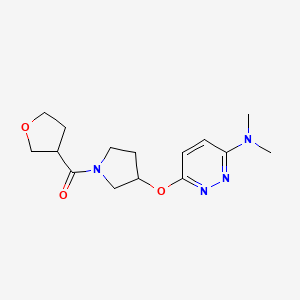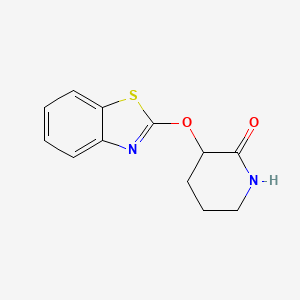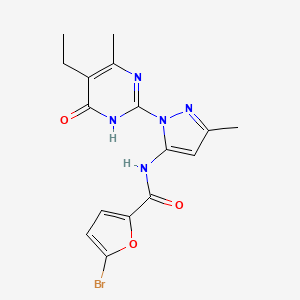![molecular formula C15H13Br2NOS2 B2553753 1,3-Bis[(4-bromophenyl)sulfanyl]acetone oxime CAS No. 400082-26-0](/img/structure/B2553753.png)
1,3-Bis[(4-bromophenyl)sulfanyl]acetone oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis[(4-bromophenyl)sulfanyl]acetone oxime (BBSAO) is a synthetic compound with a wide range of applications in the scientific research and laboratory fields. BBSAO is used as an inhibitor of several enzymes, including cytochrome P450 2C9 (CYP2C9) and aldehyde oxidase (AO). It is also used as a substrate for the study of enzyme kinetics and as a fluorescent probe for the detection of aldehydes and ketones. BBSAO has been studied extensively in the areas of biochemistry, physiology, and drug metabolism.
科学的研究の応用
- Organic Synthesis and Medicinal Chemistry Its oxime functionality (the -NOH group) allows for further derivatization, making it valuable for designing new drugs. Scientists explore its potential as a scaffold for developing novel antiviral, antibacterial, or anticancer agents.
- Researchers investigate the coordination behavior of 1,3-bis[(4-bromophenyl)sulfanyl]acetone oxime with transition metals like copper, palladium, or platinum. These studies contribute to our understanding of ligand-metal interactions .
- Antioxidant Properties Scientists explore whether this compound can scavenge free radicals, reduce oxidative damage, and enhance cellular health. Such investigations contribute to the development of antioxidant therapies.
- Materials Science and Nanotechnology Its unique structure may allow it to serve as a ligand for metal nanoparticles or as a precursor for constructing nanoscale architectures. These applications have implications in catalysis, sensors, and drug delivery systems.
- Biological Studies and Biochemical Assays It may act as a potential enzyme inhibitor or modulator. Researchers study its effects on specific enzymes or receptors, contributing to drug discovery and understanding cellular processes.
- Photophysical Properties and Fluorescence Sensing Researchers investigate its fluorescence properties, including emission wavelengths, quantum yields, and sensitivity to environmental changes. Such studies inform the design of fluorescent probes for sensing applications.
Metal Complexes and Coordination Chemistry
特性
IUPAC Name |
N-[1,3-bis[(4-bromophenyl)sulfanyl]propan-2-ylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Br2NOS2/c16-11-1-5-14(6-2-11)20-9-13(18-19)10-21-15-7-3-12(17)4-8-15/h1-8,19H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIYWEIIRXVOII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=NO)CSC2=CC=C(C=C2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Br2NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis[(4-bromophenyl)sulfanyl]acetone oxime | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-chloro-2,2-dimethylpropan-1-one](/img/structure/B2553681.png)
![N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2553683.png)



![2-Chloro-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-4-fluorobenzamide](/img/structure/B2553687.png)
![3a,6a-Dimethyl-5-prop-2-enoyl-4,6-dihydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2553688.png)
![N-(2,5-dimethylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2553690.png)
![Dimethyl 5-[(chloroacetyl)amino]isophthalate](/img/structure/B2553691.png)